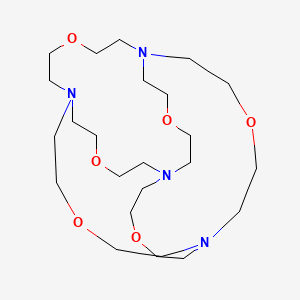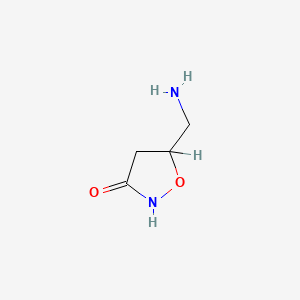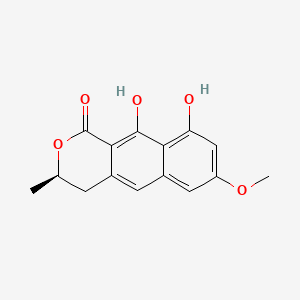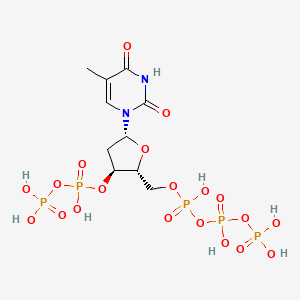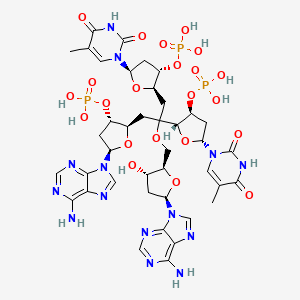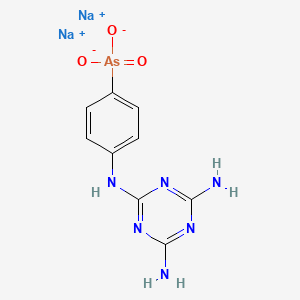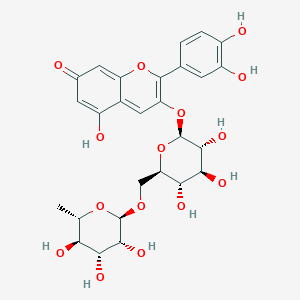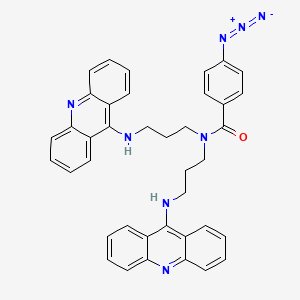
Ciramadol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ciramadol hydrochloride is an opioid analgesic developed in the late 1970s. It is related to phencyclidine, tramadol, tapentadol, and venlafaxine. This compound acts as a mixed agonist-antagonist for the μ-opioid receptor, which gives it a relatively low abuse potential and a ceiling on respiratory depression, making it a relatively safe drug .
Preparation Methods
The synthesis of ciramadol hydrochloride involves several steps:
Claisen-Schmidt Condensation: The reaction between 3-(methoxymethoxy)benzaldehyde and cyclohexanone forms an intermediate compound.
Michael Addition: Dimethylamine is added to the intermediate to form an aminoketone.
Reduction: The ketone is reduced stereospecifically to produce a cis aminoalcohol.
Hydrolysis: Mild hydrolysis of the product yields the free phenol ciramadol.
Chemical Reactions Analysis
Ciramadol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The reduction of the ketone group is a key step in its synthesis.
Substitution: It can undergo substitution reactions, particularly involving the dimethylamino group.
Common reagents used in these reactions include dimethylamine, cyclohexanone, and various reducing agents. The major products formed from these reactions are intermediates leading to the final ciramadol compound .
Scientific Research Applications
Ciramadol hydrochloride has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and reactions.
Biology: Research focuses on its interactions with biological systems, particularly its role as an opioid receptor agonist-antagonist.
Medicine: It is used as an analgesic for pain management, particularly in postoperative and chronic pain scenarios.
Industry: Its synthesis and production methods are of interest for industrial applications
Mechanism of Action
Ciramadol hydrochloride exerts its effects by acting on the μ-opioid receptor. It functions as a mixed agonist-antagonist, which means it can activate the receptor to produce analgesic effects while also blocking it to prevent excessive activation. This dual action helps in managing pain with a lower risk of respiratory depression and abuse .
Comparison with Similar Compounds
Ciramadol hydrochloride is compared with several similar compounds:
Tramadol: Both are opioid analgesics with similar mechanisms of action, but tramadol has a higher potential for abuse.
Tapentadol: Similar to ciramadol, tapentadol also acts on the μ-opioid receptor but has different pharmacokinetic properties.
Venlafaxine: While primarily an antidepressant, venlafaxine shares structural similarities with ciramadol .
This compound stands out due to its balanced agonist-antagonist properties, making it a safer option for pain management compared to other opioids.
Properties
CAS No. |
63323-46-6 |
|---|---|
Molecular Formula |
C15H24ClNO2 |
Molecular Weight |
285.81 g/mol |
IUPAC Name |
3-[(R)-dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-16(2)15(11-6-5-7-12(17)10-11)13-8-3-4-9-14(13)18;/h5-7,10,13-15,17-18H,3-4,8-9H2,1-2H3;1H/t13-,14+,15-;/m0./s1 |
InChI Key |
XBNIHQOJYIOGEU-HWKASLJMSA-N |
Isomeric SMILES |
CN(C)[C@H]([C@H]1CCCC[C@H]1O)C2=CC(=CC=C2)O.Cl |
SMILES |
CN(C)C(C1CCCCC1O)C2=CC(=CC=C2)O.Cl |
Canonical SMILES |
CN(C)C(C1CCCCC1O)C2=CC(=CC=C2)O.Cl |
| 63323-46-6 | |
Related CAS |
51356-59-3 (Parent) |
Synonyms |
1-cis-2-(alpha-dimethylamino-m-hydroxybenzyl)cyclohexanol.HCl ciramadol ciramadol hydrochloride ciramadol, (1R-1alpha(R*),2alpha)-isomer Phenol, 3-((dimethylamino)(2-hydroxycyclohexyl)methyl)-, hydrochloride, (1alpha(R*),2alpha)-(-)- Wy-15,705 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






